Pluripotin

Übersicht

Beschreibung

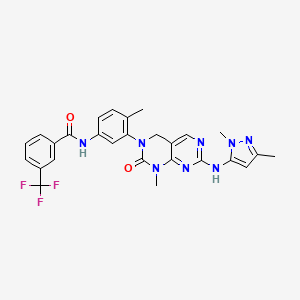

Pluripotin, auch bekannt als SC1, ist eine Verbindung mit faszinierenden Eigenschaften. Es wirkt als dualer Inhibitor von ERK1 (extrazelluläre signalregulierte Kinase 1) und RasGAP (Ras GTPase-aktivierendes Protein). Seine chemische Struktur besteht aus 27 Kohlenstoffatomen, 25 Wasserstoffatomen, 3 Fluoratomen, 8 Stickstoffatomen und 2 Sauerstoffatomen mit einem Molekulargewicht von 550,54 g/mol .

Vorbereitungsmethoden

Synthetische Wege:

Pluripotin kann unter Verwendung spezifischer Routen synthetisiert werden. Leider sind detaillierte Synthesewege in der Literatur nicht leicht verfügbar. Kundenspezifische Syntheseleistungen können diese Verbindung für Forschungszwecke liefern.

Industrielle Produktion:

Informationen über großtechnische Produktionsverfahren für this compound sind begrenzt. Forscher erhalten es hauptsächlich durch Laborsynthese.

Analyse Chemischer Reaktionen

Pluripotin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Lassen Sie uns einige wichtige Aspekte untersuchen:

-

Oxidation und Reduktion

- This compound kann an Redoxreaktionen teilnehmen und seine funktionellen Gruppen verändern.

- Häufige Reagenzien für die Oxidation sind Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).

- Reduktionsreaktionen beinhalten oft Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

-

Substitutionsreaktionen

- This compound kann nukleophile oder elektrophile Substitutionen eingehen.

- Nukleophile Substitutionen erfolgen mit Nukleophilen (z. B. Aminen, Thiolen), die funktionelle Gruppen ersetzen.

- Elektrophile Substitutionen beinhalten Elektrophile (z. B. Halogene, Säurechloride), die Wasserstoffatome ersetzen.

-

Hauptprodukte

- Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den vorhandenen Substituenten ab.

- Weitere Forschung ist erforderlich, um die genaue Reaktivität von this compound aufzudecken.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Maintenance of Pluripotency in Stem Cells

- Description : Pluripotin has been shown to sustain the self-renewal of mouse embryonic stem cells without the presence of feeder cells or LIF.

- Case Study : In a study where mESCs were cultured with varying concentrations of this compound, it was demonstrated that concentrations of 100 nM and 300 nM maintained pluripotency markers (Oct4, Sox2, Nanog) effectively, while higher concentrations exhibited toxicity .

-

Cancer Stem Cell Research

- Description : this compound serves as a tool to investigate cancer stem cell biology by promoting the growth and maintenance of these cells.

- Case Study : Research indicated that this compound could enhance the growth of hematopoietic stem cells while suppressing the expansion of non-stem cell populations like fibroblasts. This specificity highlights its potential in targeting cancer stem cells for therapeutic purposes .

-

Regenerative Medicine

- Description : The ability to maintain pluripotent stem cells positions this compound as a candidate for regenerative therapies aimed at tissue repair and regeneration.

- Clinical Trials : Several ongoing clinical trials are exploring the use of pluripotent stem cell derivatives in treating conditions such as spinal cord injuries and degenerative diseases. However, detailed outcomes from these trials are still pending publication .

-

Extracellular Vesicle Research

- Description : The extracellular vesicles derived from pluripotent stem cells hold promise for regenerative therapy applications.

- Research Insight : While direct clinical data on extracellular vesicles from pluripotent stem cells remain limited, pre-clinical studies suggest their potential in mediating tissue repair processes .

Data Table: Summary of this compound Applications

Wirkmechanismus

The precise mechanism by which pluripotin exerts its effects remains an active area of investigation. It likely involves modulation of ERK1 and RasGAP pathways. These pathways regulate cell signaling, proliferation, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Obwohl Pluripotin in seiner dualen Hemmung von ERK1 und RasGAP einzigartig ist, gibt es andere verwandte Verbindungen. Leider habe ich im Moment keine umfassende Liste ähnlicher Verbindungen.

Biologische Aktivität

Pluripotin, also known as SC1, is a small molecule that has garnered attention for its unique biological activities, particularly in the context of embryonic stem cell (ESC) maintenance and cancer research. This article explores the compound's mechanisms of action, its effects on stem cells and cancer cells, and relevant case studies that highlight its potential applications.

- Chemical Name: N-[3-[7-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-1,4-dihydro-1-methyl-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

- CAS Number: 839707-37-8

- Molecular Formula: C23H20F3N5O

- Purity: ≥98%

This compound functions primarily as a dual inhibitor of two critical proteins: extracellular signal-regulated kinase 1 (ERK1) and RasGAP. By inhibiting these proteins, this compound plays a significant role in maintaining the self-renewal of ESCs and preventing their differentiation. This mechanism allows ESCs to propagate in the absence of leukemia inhibitory factor (LIF), which is traditionally essential for their maintenance .

Biological Activity in Stem Cells

Research has demonstrated that this compound effectively maintains pluripotency in murine ESCs. The compound inhibits the phosphorylation of ERK1/2 proteins, which are involved in differentiation pathways. A study indicated that after treatment with this compound, levels of phospho-ERK1/2 decreased significantly within minutes, suggesting rapid action on its targets .

Key Findings:

- Self-Renewal Maintenance: this compound enables ESCs to remain undifferentiated without external factors.

- Inhibition of Differentiation Pathways: It disrupts pathways traditionally believed to be essential for maintaining pluripotency, such as BMP and Wnt signaling .

Biological Activity in Cancer Research

This compound's role extends beyond stem cell biology; it has been investigated for its effects on cancer stem cells (CSCs). In a study involving various colon cancer cell lines from the NCI60 panel, this compound was shown to enhance tumorigenicity and clonogenic activity. The treatment resulted in increased expression of CSC markers such as CD133 and CD44, indicating a potential role in promoting a CSC phenotype .

Case Study Overview:

- Tumor Formation: In vivo experiments indicated a statistically significant increase in tumor formation rates among SC-1 treated groups compared to controls (p < 0.04).

- Clonogenic Efficiency: Enhanced cloning efficiencies were observed post-treatment, suggesting that this compound may facilitate the expansion of CSC populations.

| Tumor Line | Control Tumor Take Rate | SC-1 Treated Tumor Take Rate | p-value |

|---|---|---|---|

| HCT-15 | 0% | 100% | N/A |

| Other Lines | 10/35 | 19/35 | 0.04 |

Inhibitory Effects on Kinases

This compound also exhibits inhibitory effects on various kinases involved in cellular signaling pathways. Notably:

Eigenschaften

IUPAC Name |

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFRTJWEIHFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839707-37-8 | |

| Record name | 839707-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.